molecular formula C7H4F3NO3 B1319992 6-Hydroxy-2-(trifluoromethyl)nicotinic acid CAS No. 862111-58-8

6-Hydroxy-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1319992
CAS No.: 862111-58-8
M. Wt: 207.11 g/mol
InChI Key: HYSINKYEUOBDEF-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with a hydroxylating agent under specific conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of 6-Hydroxy-2-(trifluoromethyl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group may yield 6-oxo-2-(trifluoromethyl)nicotinic acid, while reduction may produce 6-amino-2-(trifluoromethyl)nicotinic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular biological targets, making it valuable for various applications .

Biological Activity

6-Hydroxy-2-(trifluoromethyl)nicotinic acid (6-HF2TNA) is a fluorinated derivative of nicotinic acid notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a hydroxyl group at the sixth position and a trifluoromethyl group at the second position of the pyridine ring. The following sections detail its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_7H_6F_3N_1O_3
  • Molecular Weight : 207.11 g/mol

The structural characteristics of 6-HF2TNA contribute significantly to its biological interactions and pharmacological potential.

Enzyme Inhibition

Research indicates that 6-HF2TNA may act as a non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in the NAD salvage pathway. This pathway is essential for maintaining cellular levels of NAD+, a molecule involved in various cellular processes such as energy metabolism, cell signaling, and DNA repair. By inhibiting NAMPT, 6-HF2TNA could potentially influence these processes and be relevant in diseases associated with NAD+ dysregulation.

The mechanism by which 6-HF2TNA inhibits NAMPT involves direct interaction with the enzyme's active site, which may alter its conformation and reduce its activity. This inhibition can lead to decreased NAD+ levels, thereby affecting cellular metabolism and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that derivatives of 6-HF2TNA exhibit varying degrees of antibacterial activity against several pathogenic bacteria. For instance, certain derivatives demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with effective concentrations as low as 0.016 mM .

Case Study: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including 6-HF2TNA, against clinically relevant strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
NC3Pseudomonas aeruginosa0.016 mM
NC5Staphylococcus aureus0.03 mM
NC4Candida albicans<1 mM

These findings underscore the potential of 6-HF2TNA derivatives in combating antibiotic-resistant pathogens .

Potential Therapeutic Applications

The biological activities of 6-HF2TNA extend beyond enzyme inhibition and antimicrobial effects. Its role in cancer research has been explored, where it may exhibit anti-tumor activity in specific cancer cell lines. However, the precise mechanisms underlying these effects are still under investigation.

Research Applications

  • Drug Development : Investigated as a precursor for synthesizing radiopharmaceuticals aimed at imaging NAMPT expression in vivo.
  • Therapeutics : Potential use in developing new drugs targeting metabolic pathways associated with cancer and other diseases linked to NAD+ dysregulation .

Properties

IUPAC Name

6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3(6(13)14)1-2-4(12)11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSINKYEUOBDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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